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Compound of Interest

Compound Name: (Azidomethyl)cyclopropane

CAS No.: 76387-48-9

Cat. No.: B1523700 Get Quote

Executive Summary & Application Context
Cyclopropylmethyl Azide is a high-value synthon in medicinal chemistry, primarily utilized as a

"click chemistry" handle to introduce the metabolically stable cyclopropyl motif. Its

characterization is critical because the cyclopropylmethyl cation is prone to rearrangement (ring

opening) to form allyl derivatives.

Why this comparison matters:

Purity Verification: Distinguishing the azide product (

ppm) from unreacted alcohol precursor (

ppm).

Structural Integrity: confirming the cyclopropyl ring is intact (high-field signals

ppm) rather than ring-opened to an allyl isomer (alkene signals

ppm).

Electronic Profiling: Understanding the shielding effect of the azido group relative to amines

and alcohols.
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NMR Chemical Shift Analysis
The following data compares the

NMR shifts (in

) of cyclopropylmethyl azide with its key analogues.

Comparative Chemical Shift Table (ppm)
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Spectral Interpretation & Causality
The

-Methylene Diagnostic:

The transformation from Alcohol (

ppm) to Azide (

ppm) results in a distinct upfield shift of approximately 13 ppm. This is due to the lower
electronegativity of the azido group compared to the hydroxyl oxygen, reducing the
deshielding effect on the
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-carbon.

Note: If the reaction forms the Amine, the signal shifts further upfield to

ppm.

Cyclopropyl Integrity (The "Fingerprint"):

The cyclopropyl ring carbons are highly shielded, appearing in the

ppm range.

Critical Check: If you observe peaks in the

ppm range, the ring has opened to form Allyl Azide (a common rearrangement under
acidic conditions or high heat).

Azide vs. Isocyanate:

While not listed in the table, if a Curtius rearrangement occurs, an isocyanate (

) carbon would appear at

ppm, which is absent in the azide spectrum.

Visualization of Structural Logic[1]
The following diagram illustrates the chemical shift logic and the potential rearrangement

pathway that must be monitored.
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Caption: Structural relationship showing the diagnostic NMR shift from alcohol to azide and the

risk of isomerization to allyl azide.

Experimental Protocol: Synthesis & Verification
This protocol ensures the production of cyclopropylmethyl azide without inducing ring-opening

rearrangement.

Step 1: Activation of Cyclopropylmethanol
Reagents: Cyclopropylmethanol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv),

Triethylamine (

, 1.5 equiv).

Solvent: Dichloromethane (DCM), anhydrous.

Conditions:

for 1 hour.

Mechanism: Formation of the mesylate leaving group. Avoid

or

to prevent acid-catalyzed ring opening.

Step 2: Nucleophilic Substitution with Azide
Reagents: Crude Mesylate, Sodium Azide (

, 1.5 equiv).

Solvent: DMSO or DMF (Polar aprotic is essential for

).

Conditions: Room temperature to

for 12-16 hours.
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Warning: Do not heat above

to avoid explosion risks or rearrangement.

Workup: Dilute with water, extract with diethyl ether (azides are lipophilic).

Step 3: NMR Acquisition Parameters
To validate the product using the data above:

Solvent:

(Reference triplet at

ppm).

Frequency:

(or higher) for

.

Scans: Minimum 256 scans (due to low molecular weight and relaxation times).

Relaxation Delay (D1): 2.0 seconds to ensure quantitative integration of the quaternary azide

carbon (if visible, though typically only the alkyl carbons are relevant here).

Workflow Visualization
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Caption: Decision tree for synthesizing and validating cyclopropylmethyl azide via NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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